2,3,4-Trinitrotoluene

Vue d'ensemble

Description

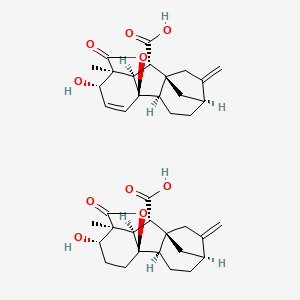

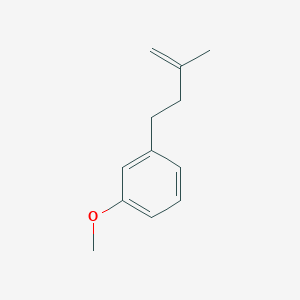

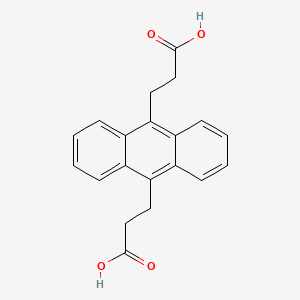

2,3,4-Trinitrotoluene is a chemical compound with the molecular formula C7H5N3O6 . It is also known as 1-Methyl-2,3,4-trinitrobenzene . The average mass of 2,3,4-Trinitrotoluene is 227.131 Da .

Synthesis Analysis

The synthesis of trinitrotoluene involves the nitration of 2,4-dinitrotoluene (DNT) and its conversion to 2,4,6-trinitrotoluene (TNT) at a gram scale with the use of a fully automated flow chemistry system .Molecular Structure Analysis

The molecular structure of 2,3,4-Trinitrotoluene includes a benzene ring with a carbon bearing a nitro group . The 2,3,4-Trinitrotoluene molecule contains a total of 21 bonds. There are 16 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, and 3 nitro groups (aromatic) .Physical And Chemical Properties Analysis

2,3,4-Trinitrotoluene has a density of 1.6±0.1 g/cm3, a boiling point of 431.8±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 66.1±3.0 kJ/mol and a flash point of 231.5±20.1 °C .Applications De Recherche Scientifique

Explosive Material

TNT is best known as an explosive material with convenient handling properties . It has both military and civilian applications . The explosive yield of TNT is considered to be the standard measure of strength of explosive materials .

Hydraulic Fracturing

TNT has been used in conjunction with hydraulic fracturing, popularly known as fracking . This process is used to recover oil and gas from shale formations. The technique involves displacing and detonating nitroglycerin in hydraulically induced fractures followed by wellbore shots using pelletized TNT .

Chemical Synthesis

TNT is occasionally used as a reagent in chemical synthesis . In the laboratory, 2,4,6-trinitrotoluene is produced by a two-step process. A nitrating mixture of concentrated nitric and sulfuric acids is used to nitrate toluene to a mixture of mono- and di-nitrotoluene isomers, with careful cooling to maintain temperature .

Thermophysical Property Research

2,3,4-Trinitrotoluene has been used in thermophysical property research . The National Institute of Standards and Technology (NIST) has critically evaluated thermodynamic property data for this compound .

Environmental Impact Studies

TNT has been used in studies investigating its environmental impact . This includes research into its ecological impact, aqueous solubility, soil adsorption, chemical breakdown, and biodegradation .

Degradation Research

Research has been conducted into the degradation rate of TNT in aqueous solution . This is particularly relevant to its use in the demolition of structures, military activity, and the mining industry .

Safety and Hazards

Orientations Futures

The future directions of 2,3,4-Trinitrotoluene research could involve the development of a sensitive biosensor for environmental contaminants . Additionally, the TNT:PYRN co-crystal may be a promising intermediate energy explosive with low sensitivity and may be a desirable explosive alternative in the future instead of TNT for low-vulnerability formulations .

Mécanisme D'action

Target of Action

2,3,4-Trinitrotoluene (TNT) is an explosive chemical that primarily targets the Pentaerythritol tetranitrate reductase in organisms like Enterobacter cloacae . This enzyme plays a crucial role in the metabolism of TNT.

Mode of Action

The interaction of TNT with its target enzyme leads to a series of biochemical reactions. The chemical structure of TNT dictates that biological detoxification pathways predominantly follow the reductive transformation of the nitro groups . This interaction results in the formation of various metabolites, some of which can bind covalently to critical proteins .

Biochemical Pathways

The biodegradation of TNT involves several biochemical pathways. The primary pathway involves the reduction of nitro groups, leading to the formation of aromatic derivatives . These derivatives are still toxic and present a challenge for complete biodegradation. Certain bacteria have been identified that can further metabolize these derivatives, leading to less toxic end products .

Pharmacokinetics

It is known that tnt can be absorbed through the skin, leading to systemic toxicity

Result of Action

The result of TNT’s action at the molecular and cellular level is the production of various metabolites through the reduction of nitro groups. Some of these metabolites can bind covalently to proteins, potentially leading to toxic effects . Furthermore, TNT is classified as a class C carcinogen by the Environmental Protection Agency .

Action Environment

The action, efficacy, and stability of TNT are influenced by environmental factors. For instance, TNT is more rapidly and frequently self-polymerized and bound in oxic conditions than in anoxic conditions . Moreover, TNT is a major environmental pollutant due to its widespread use in military, industrial, and mining activities, and its persistence in the environment presents significant health and environmental concerns .

Propriétés

IUPAC Name |

1-methyl-2,3,4-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c1-4-2-3-5(8(11)12)7(10(15)16)6(4)9(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKOPBFLPLFWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208944 | |

| Record name | 2,3,4-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trinitrotoluene | |

CAS RN |

602-29-9 | |

| Record name | 2,3,4-Trinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene, 2,3,4-trinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B1605448.png)